methyl 2-({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
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Overview
Description
METHYL 2-({[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)FORMAMIDO]METHANETHIOYL}AMINO)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of pyrazole and thiophene moieties
Preparation Methods
The synthesis of METHYL 2-({[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)FORMAMIDO]METHANETHIOYL}AMINO)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the pyrazole and thiophene intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring, using reagents like halides or amines.
Cyclization: The thiophene moiety allows for cyclization reactions under appropriate conditions
Scientific Research Applications
METHYL 2-({[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)FORMAMIDO]METHANETHIOYL}AMINO)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It is explored for its electronic properties, making it a candidate for use in organic semiconductors and photovoltaic cells
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The pyrazole and thiophene rings play crucial roles in binding to these targets, influencing pathways involved in inflammation, cell proliferation, and microbial growth .
Comparison with Similar Compounds
Similar compounds include other pyrazole and thiophene derivatives, such as:
4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL derivatives: Known for their anti-inflammatory and antimicrobial properties.
THIOPHENE-3-CARBOXYLATE derivatives: Explored for their electronic and photophysical properties. METHYL 2-({[(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)FORMAMIDO]METHANETHIOYL}AMINO)-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE stands out due to its unique combination of these moieties, offering a broader range of applications and enhanced properties
Properties
Molecular Formula |
C19H23ClN4O3S2 |
---|---|
Molecular Weight |
455.0 g/mol |
IUPAC Name |
methyl 2-[(4-chloro-2,5-dimethylpyrazole-3-carbonyl)carbamothioylamino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C19H23ClN4O3S2/c1-10-14(20)15(24(2)23-10)16(25)21-19(28)22-17-13(18(26)27-3)11-8-6-4-5-7-9-12(11)29-17/h4-9H2,1-3H3,(H2,21,22,25,28) |
InChI Key |
WCPUPKBTECJLHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1Cl)C(=O)NC(=S)NC2=C(C3=C(S2)CCCCCC3)C(=O)OC)C |
Origin of Product |
United States |
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